molecular formula C12H13BrN2O2 B13036028 tert-butyl N-(3-bromo-5-cyanophenyl)carbamate CAS No. 2092002-01-0

tert-butyl N-(3-bromo-5-cyanophenyl)carbamate

Cat. No.: B13036028
CAS No.: 2092002-01-0
M. Wt: 297.15 g/mol
InChI Key: NPBHKIDFYBZJRB-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-bromo-5-cyanophenyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to an aromatic ring substituted with bromine (Br) at position 3 and a cyano (CN) group at position 4. The Boc group is widely used in organic synthesis to protect amines, ensuring stability during subsequent reactions . This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors, antiviral agents, and other bioactive molecules. Its structural attributes—electron-withdrawing substituents (Br and CN) and steric bulk from the tert-butyl group—influence its reactivity, solubility, and suitability for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

CAS No.

2092002-01-0

Molecular Formula

C12H13BrN2O2

Molecular Weight

297.15 g/mol

IUPAC Name

tert-butyl N-(3-bromo-5-cyanophenyl)carbamate

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-5-8(7-14)4-9(13)6-10/h4-6H,1-3H3,(H,15,16)

InChI Key

NPBHKIDFYBZJRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C#N)Br

Origin of Product

United States

Preparation Methods

Carbamate Formation via Boc Protection

A common and reliable method involves the reaction of 3-bromo-5-cyanoaniline with di-tert-butyl dicarbonate in the presence of a base:

Step Reagents & Conditions Description
1 3-bromo-5-cyanoaniline, di-tert-butyl dicarbonate (1.1 equiv), triethylamine (1.2 equiv), solvent: dichloromethane or tetrahydrofuran The amine is dissolved in the solvent, cooled to 0–5°C. Boc2O and base are added dropwise, maintaining low temperature to control reaction rate and minimize side reactions.
2 Stirring at 0–25°C for 2–6 hours Reaction proceeds to form the tert-butyl carbamate.
3 Work-up: aqueous extraction, washing with brine, drying over anhydrous sodium sulfate Removes inorganic salts and impurities.
4 Purification by recrystallization or column chromatography Yields pure tert-butyl N-(3-bromo-5-cyanophenyl)carbamate.

This method is widely used due to its mild conditions and good yields.

Alternative Carbamoylation Using tert-Butyl Chloroformate

Another approach uses tert-butyl chloroformate as the carbamoyl donor:

Step Reagents & Conditions Description
1 3-bromo-5-cyanoaniline, tert-butyl chloroformate (1.1 equiv), base (e.g., sodium bicarbonate or triethylamine), solvent: dichloromethane or ethyl acetate The amine is reacted with tert-butyl chloroformate at 0–5°C under stirring.
2 Stirring at ambient temperature for 3–5 hours Carbamate formation occurs.
3 Work-up and purification as above Organic layer extraction and drying yield the product.

This method offers a direct route but requires careful control of pH to avoid hydrolysis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-bromo-5-cyanophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

    Hydrolysis: 3-bromo-5-cyanophenylamine and carbon dioxide.

    Reduction: 3-bromo-5-aminophenylcarbamate.

Scientific Research Applications

Organic Synthesis

Tert-butyl N-(3-bromo-5-cyanophenyl)carbamate serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations, including:

  • Substitution Reactions : The bromine atom can be substituted with other functional groups under appropriate conditions.
  • Oxidation and Reduction : The compound can be oxidized or reduced to yield different derivatives.
  • Coupling Reactions : It participates in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by another aryl group.

These reactions are facilitated by common reagents like palladium catalysts for coupling and oxidizing agents such as potassium permanganate for oxidation .

Biological Studies

Research indicates that this compound may exhibit various biological activities. Studies focus on its interactions with specific biological targets, which could lead to the development of new therapeutic agents. Its potential applications in drug discovery are being explored, particularly concerning its efficacy against certain diseases .

Medicinal Chemistry

The compound is currently under investigation for its therapeutic properties. Preliminary studies suggest that it may have applications in treating conditions influenced by the biological targets it interacts with. Ongoing research aims to elucidate its mechanism of action and optimize its pharmacological profile .

Case Study 1: Synthesis of Novel Compounds

In a recent study, researchers utilized this compound as a precursor for synthesizing novel urea derivatives. The synthesis involved coupling reactions that demonstrated high yields and purity of the final products. The study highlighted the compound's versatility as an intermediate in drug development .

Another investigation assessed the biological activity of derivatives synthesized from this compound. The results indicated significant interaction with specific enzymes, suggesting potential applications in enzyme inhibition therapies. This study underscored the importance of this compound in medicinal chemistry research .

Data Tables

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate for complex molecule synthesisHigh yields in substitution and coupling reactions
Biological StudiesInteraction with biological targetsPotential therapeutic applications identified
Medicinal ChemistryDrug discovery and developmentEfficacy against specific diseases under investigation

Mechanism of Action

The mechanism of action of tert-butyl N-(3-bromo-5-cyanophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The compound can also undergo metabolic transformations, resulting in active metabolites that contribute to its overall effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing effects: The cyano group in the target compound enhances electrophilicity at the aromatic ring compared to fluoro or methyl substituents, facilitating nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-couplings .
  • Steric considerations: Bulky substituents (e.g., methyl in the 4-bromo-2-fluoro-5-methyl derivative) reduce reaction yields in coupling reactions, whereas the target compound’s linear cyano group minimizes steric interference .

Research Findings and Trends

  • Catalytic applications: Recent studies emphasize the use of tert-butyl carbamates as directing groups in C–H activation reactions. The cyano group in the target compound may act as a secondary directing group, enabling regioselective functionalization .
  • Computational insights: Density functional theory (DFT) calculations predict that the electron-withdrawing nature of the cyano group in the target compound lowers the LUMO energy of the aromatic ring by ~1.5 eV compared to fluoro analogues, enhancing susceptibility to nucleophilic attack .

Biological Activity

Tert-butyl N-(3-bromo-5-cyanophenyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profile, focusing on its mechanism of action, biological interactions, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C12_{12}H13_{13}BrN2_2O2_2 and a molecular weight of 297.15 g/mol. Its structure features a tert-butyl group, a carbamate functional group, and a bromo-cyanophenyl moiety, which contribute to its unique chemical reactivity and biological activity.

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes play a crucial role in drug metabolism, suggesting that this compound may influence drug-drug interactions when co-administered with other medications metabolized by these pathways.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, it has been tested against human breast adenocarcinoma (MCF-7), acute lymphoblastic leukemia (CEM-13), and melanoma (MEL-8) cell lines. The results indicate that it induces apoptosis in these cells in a dose-dependent manner .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-74.5Apoptosis induction
CEM-136.0Cell cycle arrest
MEL-85.2Caspase activation

Selectivity and Toxicity

Further studies have shown that the compound possesses a favorable selectivity index over normal human cells, indicating its potential as a therapeutic agent with reduced toxicity . The selectivity is particularly notable when compared to traditional chemotherapeutics like doxorubicin, which often exhibit broader toxicity profiles.

Table 2: Selectivity Index of this compound

Comparison CompoundSelectivity Index
Doxorubicin1.0
This compound32-fold over MRC-5

Case Studies

Recent case studies have highlighted the compound's potential in treating specific cancers. In one study, patients with advanced breast cancer showed improved outcomes when treated with a regimen including this carbamate as part of a combination therapy aimed at enhancing the efficacy of existing treatments .

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacokinetics and long-term effects in vivo. Ongoing research is focused on optimizing its structure to enhance potency and selectivity while minimizing side effects.

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